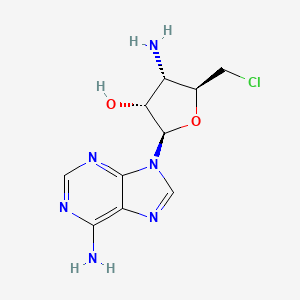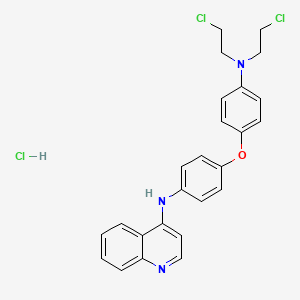
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring, a bis(2-chloroethyl)amino group, and a phenoxyphenyl moiety, making it a versatile molecule for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the intermediate with 2-chloroethylamine hydrochloride under basic conditions.
Coupling with phenoxyphenyl moiety: The final step involves the coupling of the quinoline derivative with a phenoxyphenyl compound using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Thiolated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator and its effects on cellular processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include HDAC1, HDAC2, and HDAC3, and the pathways involved are related to the regulation of histone acetylation and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another HDAC inhibitor with similar anticancer properties.
N-(2-Amino-4-fluorophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A fluorinated derivative with enhanced selectivity for HDAC3.
Uniqueness
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride is unique due to its combination of a quinoline ring and a bis(2-chloroethyl)amino group, which provides a distinct mechanism of action and a broad spectrum of biological activities. Its ability to inhibit multiple HDAC isoforms and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
133041-53-9 |
|---|---|
Molekularformel |
C25H24Cl3N3O |
Molekulargewicht |
488.8 g/mol |
IUPAC-Name |
N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C25H23Cl2N3O.ClH/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)31-21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,28,29);1H |
InChI-Schlüssel |
JBJWKXHXEYITOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


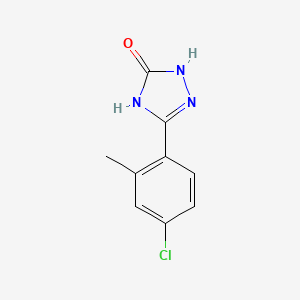

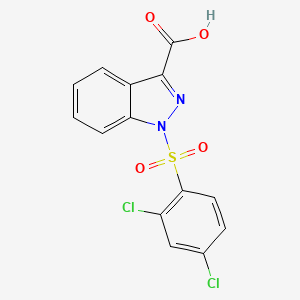
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)

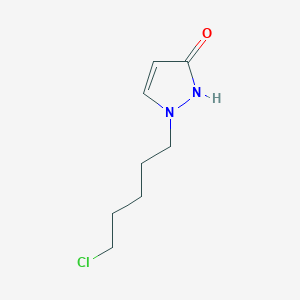
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

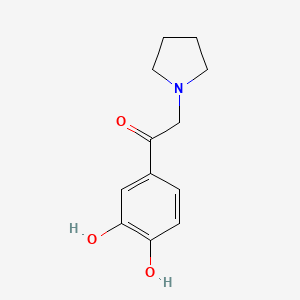
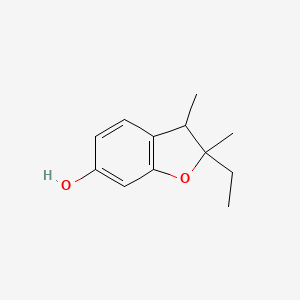
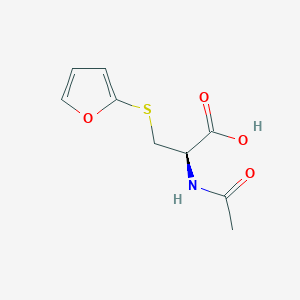
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan](/img/structure/B12902424.png)
